molecular formula C10H14F3NO4 B12959530 Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate

Katalognummer: B12959530
Molekulargewicht: 269.22 g/mol
InChI-Schlüssel: XCDMKJZDUVQSMI-NSIKDUERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The presence of the trifluoromethyl group adds unique properties to the molecule, making it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butyl carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate primarily involves the protection of amino groups. The Boc group acts as a protecting group, preventing unwanted reactions at the amino site during chemical synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate can be compared with other Boc-protected compounds, such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its utility in various synthetic applications.

Eigenschaften

Molekularformel

C10H14F3NO4

Molekulargewicht

269.22 g/mol

IUPAC-Name

ethyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

InChI

InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3/b14-6-

InChI-Schlüssel

XCDMKJZDUVQSMI-NSIKDUERSA-N

Isomerische SMILES

CCOC(=O)/C(=N/C(=O)OC(C)(C)C)/C(F)(F)F

Kanonische SMILES

CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.